molecular formula C12H22N2O2 B6282058 tert-butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate CAS No. 2287279-02-9

tert-butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate

Cat. No.: B6282058
CAS No.: 2287279-02-9
M. Wt: 226.32 g/mol
InChI Key: MKLJXBHRNILMEL-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a prop-2-yn-1-yl group attached to a carbamate moiety. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}amine under appropriate conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate
  • This compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate involves the reaction of tert-butyl N-methylcarbamate with propargyl bromide to form tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate. This intermediate is then reacted with N-methyl-2-(methylamino)ethylamine to form the final product.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "propargyl bromide", "N-methyl-2-(methylamino)ethylamine" ], "Reaction": [ "Step 1: tert-butyl N-methylcarbamate is reacted with propargyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like DMF or DMSO to form tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate.", "Step 2: N-methyl-2-(methylamino)ethylamine is added to the reaction mixture and the reaction is allowed to proceed at room temperature for several hours to form tert-butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate.", "Step 3: The final product is purified by column chromatography or recrystallization." ] }

CAS No.

2287279-02-9

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-7-8-13(5)9-10-14(6)11(15)16-12(2,3)4/h1H,8-10H2,2-6H3

InChI Key

MKLJXBHRNILMEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)CC#C

Purity

95

Origin of Product

United States

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